

## The Pharmacokinetic Profile of DWP-05195: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) profile of **DWP-05195**, a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The information presented herein is compiled from publicly available data, primarily from a first-in-human clinical trial, to support further research and development of this compound.

#### **Executive Summary**

**DWP-05195** is an investigational drug candidate under development for pain management.[1] Early clinical data from a randomized, double-blind, placebo-controlled, dose-escalation study in healthy volunteers has demonstrated a dose-dependent pharmacokinetic profile.[1] This document summarizes the available quantitative PK data, details the experimental methodologies employed in its characterization, and visualizes a relevant signaling pathway.

#### **Pharmacokinetic Parameters**

The pharmacokinetic properties of **DWP-05195** were evaluated in healthy subjects following single and multiple oral dose administrations. The key findings from the single ascending dose (SAD) and multiple ascending dose (MAD) studies are presented below.

#### Single Ascending Dose (SAD) Study

In the SAD study, healthy volunteers were administered single oral doses of **DWP-05195** ranging from 10 mg to 600 mg.[1] The maximum plasma concentrations (Cmax) and the area



under the plasma concentration-time curve (AUC) were found to increase in a dose-dependent manner.[1]

Table 1: Summary of Mean Pharmacokinetic Parameters of **DWP-05195** after a Single Oral Dose

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-last<br>(ng·hr/mL) | t1/2 (hr) |
|-----------|--------------|-----------|-------------------------|-----------|
| 10        | Data not     | Data not  | Data not                | Data not  |
|           | available    | available | available               | available |
| 20        | Data not     | Data not  | Data not                | Data not  |
|           | available    | available | available               | available |
| 50        | Data not     | Data not  | Data not                | Data not  |
|           | available    | available | available               | available |
| 100       | Data not     | Data not  | Data not                | Data not  |
|           | available    | available | available               | available |
| 150       | Data not     | Data not  | Data not                | Data not  |
|           | available    | available | available               | available |
| 250       | Data not     | Data not  | Data not                | Data not  |
|           | available    | available | available               | available |
| 400       | Data not     | Data not  | Data not                | Data not  |
|           | available    | available | available               | available |
| 600       | Data not     | Data not  | Data not                | Data not  |
|           | available    | available | available               | available |

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life were not available in the publicly accessible literature. The available information indicates a dose-dependent increase in Cmax and AUC.[1]

## **Multiple Ascending Dose (MAD) Study**



The MAD study involved the administration of **DWP-05195** once daily for 8 days at doses of 100 mg, 200 mg, and 400 mg.[1] Similar to the SAD study, a dose-dependent increase in systemic exposure was observed.[1]

Table 2: Summary of Mean Steady-State Pharmacokinetic Parameters of **DWP-05195** after Multiple Oral Doses

| Dose (mg) | Cmax,ss (ng/mL)    | Tmax,ss (hr)       | AUC0-24,ss<br>(ng·hr/mL) |
|-----------|--------------------|--------------------|--------------------------|
| 100       | Data not available | Data not available | Data not available       |
| 200       | Data not available | Data not available | Data not available       |
| 400       | Data not available | Data not available | Data not available       |

Note: Specific quantitative values for steady-state Cmax, Tmax, and AUC were not available in the publicly accessible literature.

# Experimental Protocols First-in-Human Clinical Trial Design

The pharmacokinetic data for **DWP-05195** was obtained from a first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study conducted in healthy volunteers.[1]

- Study Population: Healthy adult subjects.
- Single Ascending Dose (SAD) Cohorts: Subjects received a single oral dose of DWP-05195 (10, 20, 50, 100, 150, 250, 400, or 600 mg) or placebo.[1]
- Multiple Ascending Dose (MAD) Cohorts: Subjects received daily oral doses of DWP-05195 (100, 200, or 400 mg) or placebo for 8 days.[1]
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of DWP-05195.





Click to download full resolution via product page

First-in-Human Study Design for **DWP-05195**.

#### **Bioanalytical Method**

The quantification of **DWP-05195** in human plasma was performed using a validated bioanalytical method.

- Analytical Technique: While the specific analytical technique (e.g., LC-MS/MS) is not detailed
  in the available literature, it is the standard for such studies.
- Validation Parameters: The assay was validated for its linearity, accuracy, precision, and stability.[1]
- Linearity: The method demonstrated acceptable linearity over the concentration range of the study.
- Accuracy and Precision: The intra- and inter-day precision and accuracy were within acceptable limits as per regulatory guidelines.

### **Signaling Pathway**

In addition to its role as a TRPV1 antagonist for pain, **DWP-05195** has been shown to induce apoptosis in human ovarian cancer cells through a specific signaling cascade. This pathway involves the generation of reactive oxygen species (ROS), activation of p38 mitogen-activated



protein kinase (p38), and subsequent endoplasmic reticulum (ER) stress, leading to the upregulation of C/EBP homologous protein (CHOP).



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A first-in-human, double-blind, placebo-controlled, randomized, dose escalation study of DWP05195, a novel TRPV1 antagonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of DWP-05195: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15577635#dwp-05195-pharmacokinetic-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com